![molecular formula C11H9F3O2 B1587109 4-Methyl-3-(trifluoromethyl)cinnamic acid CAS No. 886498-02-8](/img/structure/B1587109.png)
4-Methyl-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Methyl-3-(trifluoromethyl)cinnamic acid (MTCA) is a synthetic organic compound with a wide range of applications in the scientific community. It is used in the synthesis of pharmaceuticals, cosmetics, and other chemicals, as well as a reagent in various laboratory experiments. MTCA is also used as a catalyst in the production of polymers and other materials. The compound has been studied extensively in recent years, with a focus on its biochemical and physiological effects, and its potential applications in various fields of research.
Scientific Research Applications
Internal Standard in Analytical Chemistry
4-Methyl-3-(trifluoromethyl)cinnamic acid: has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N- ).
Synthesis of Cinacalcet
This compound was used in the synthesis of cinacalcet , a medication used to treat secondary hyperparathyroidism (high parathyroid hormone levels related to kidney disease) and hypercalcemia (high calcium levels) associated with parathyroid carcinoma .
Sedative Hypnotic Activity
It has shown potent inhibition of spontaneous motility and had sedative hypnotic activity in mice .
Antimicrobial Screening
A series of anilides synthesized from 4-Methyl-3-(trifluoromethyl)cinnamic acid were subjected to extensive antimicrobial screening against Gram-positive bacteria and two mycobacterial strains .
properties
IUPAC Name |
(E)-3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGYUKFEDBHBBB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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